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molecular formula C15H14FNO2 B5677624 N-(3-fluorophenyl)-2-(4-methoxyphenyl)acetamide

N-(3-fluorophenyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B5677624
M. Wt: 259.27 g/mol
InChI Key: HDLQZPVIGSEDFJ-UHFFFAOYSA-N
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Patent
US08013153B2

Procedure details

Using the procedure for Example 22, (4-methoxy-phenyl)-acetic acid methyl ester Compound 22a was reacted with 3-fluoro-phenylamine and sodium hydride in DMSO at room temperature to provide N-(3-fluoro-phenyl)-2-(4-methoxy-phenyl)-acetamide Compound 23a. Compound 23a was reacted with borotribromide in dichloromethane to yield N-(3-fluoro-phenyl)-2-(4-hydroxy-phenyl)-acetamide Compound 23b.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
22a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1.[F:14][C:15]1[CH:16]=[C:17]([NH2:21])[CH:18]=[CH:19][CH:20]=1.[H-].[Na+]>CS(C)=O>[F:14][C:15]1[CH:16]=[C:17]([NH:21][C:3](=[O:13])[CH2:4][C:5]2[CH:6]=[CH:7][C:8]([O:11][CH3:12])=[CH:9][CH:10]=2)[CH:18]=[CH:19][CH:20]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1=CC=C(C=C1)OC)=O
Step Two
Name
22a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)NC(CC1=CC=C(C=C1)OC)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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